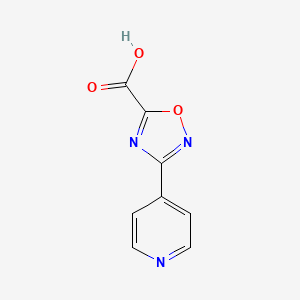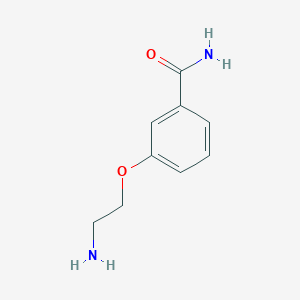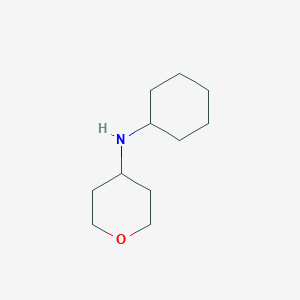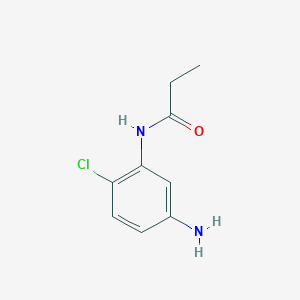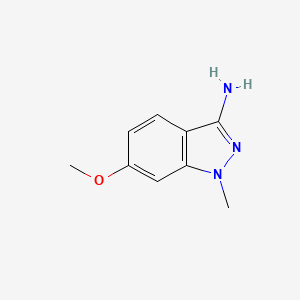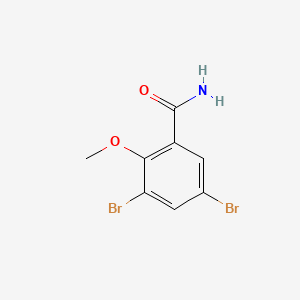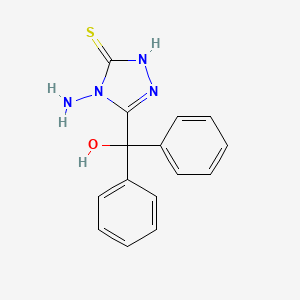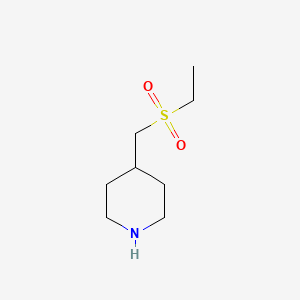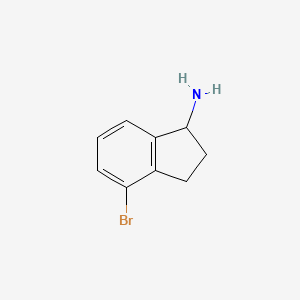
4-bromo-2,3-dihydro-1H-inden-1-amine
Übersicht
Beschreibung
“4-bromo-2,3-dihydro-1H-inden-1-amine” is a chemical compound with the molecular formula C9H10BrN . It is a derivative of indenamine, a type of organic compound that is part of the indene family .
Synthesis Analysis
The synthesis of compounds similar to “4-bromo-2,3-dihydro-1H-inden-1-amine” often involves catalytic protodeboronation of pinacol boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH2–homologation . The synthesis of stereoisomers of cis- and trans-2-bromo-2,3-dihydro-1H-inden-1-ols, which are important intermediates in the synthesis of biologically active compounds, has also been reported .Molecular Structure Analysis
The molecular structure of “4-bromo-2,3-dihydro-1H-inden-1-amine” can be represented as a 2D Mol file . This structure is also available as a computed 3D SD file .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-bromo-2,3-dihydro-1H-inden-1-amine” include a predicted boiling point of 276.0±40.0 °C and a predicted density of 1.490±0.06 g/cm3 . The compound also has a predicted pKa value of 8.88±0.20 .Wissenschaftliche Forschungsanwendungen
Synthesis of Benzimidazoles and Thieno[2,3-d]imidazoles
- Research by Lygin and Meijere (2009, 2010) demonstrated the use of o-Bromophenyl isocyanide in synthesizing 1-substituted benzimidazoles and 3-substituted 3H-thieno[2,3-d]imidazoles. This synthesis involves reactions with primary amines under CuI catalysis, highlighting the potential of bromo-substituted compounds in organic synthesis (Lygin & Meijere, 2009), (Lygin & Meijere, 2010).
Synthesis of Indanone Derivatives
- Teimuri‐Mofrad et al. (2016) developed an efficient process for synthesizing novel 1-indanones derivatives. In this process, 4-bromobenzaldehyde reacts with various amines, demonstrating the versatility of bromo-substituted compounds in producing new chemical entities (Teimuri‐Mofrad, Nikbakht, & Gholamhosseini-Nazari, 2016).
Antioxidant and Anticancer Activity
- A study by Chandrasekhar et al. (2020) focused on the synthesis of new urea and thiourea compounds from 2,3-dihydro-1H-inden-1-amine. These compounds were evaluated for their antioxidant activities, showing potential in pharmaceutical applications (Chandrasekhar et al., 2020).
Synthesis of Stereoisomers
- Prysiazhnuk et al. (2021) synthesized various stereoisomers of 2-bromo-2,3-dihydro-1H-inden-1-ols, important intermediates in biologically active compounds. This study illustrates the importance of bromo-substituted compounds in stereochemical research (Prysiazhnuk, Rusanov, & Kolodiazhnyi, 2021).
Synthesis of 2-Ethynylaziridines
- Ohno et al. (2002) reported the intramolecular amination of bromoallenes, leading to the synthesis of 2,3-cis-2-ethynylaziridines. This study highlights the role of bromo-substituted compounds in synthesizing complex structures like aziridines (Ohno, Ando, Hamaguchi, Takeoka, & Tanaka, 2002).
Synthesis of Aza-heterocycles and Carbocycles
- Westerlund, Gras, and Carlson (2001) explored 1-Bromo-3-buten-2-one as a building block in organic synthesis, emphasizing the utility of bromo compounds in forming heterocyclic and carbocyclic structures (Westerlund, Gras, & Carlson, 2001).
Safety And Hazards
The safety and hazards associated with “4-bromo-2,3-dihydro-1H-inden-1-amine” include the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The compound’s GHS precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Eigenschaften
IUPAC Name |
4-bromo-2,3-dihydro-1H-inden-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3,9H,4-5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVGZSXVETDUUMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90655705 | |
| Record name | 4-Bromo-2,3-dihydro-1H-inden-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2,3-dihydro-1H-inden-1-amine | |
CAS RN |
903557-28-8 | |
| Record name | 4-Bromo-2,3-dihydro-1H-inden-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

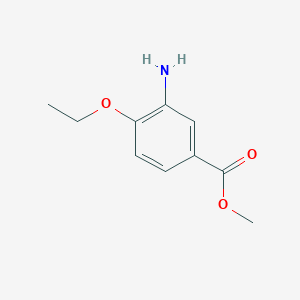
![2-[(2-Pyrrolidin-1-ylethyl)thio]nicotinic acid](/img/structure/B1385949.png)
